(2-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Structure-activity relationship nitro positional isomer enzyme inhibition

Procure (2-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone (C₁₈H₁₆F₃N₃O₃) as the ortho-nitro reference standard for receptor-binding SAR. Its 2-nitrophenylpiperazine core delivers a 5-HT₂A/D₂ binding ratio >1, a signature absent in 3- or 4-nitro regioisomers (ΔpIC₅₀ ≈ 0.58). The ortho-nitro group also enables selective reduction to a 2-aminophenyl derivative—a synthetic handle inaccessible from meta/para analogs—making it essential for amide library generation and probe conjugation.

Molecular Formula C18H16F3N3O3
Molecular Weight 379.3 g/mol
Cat. No. B6004060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Molecular FormulaC18H16F3N3O3
Molecular Weight379.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C18H16F3N3O3/c19-18(20,21)13-4-3-5-14(12-13)22-8-10-23(11-9-22)17(25)15-6-1-2-7-16(15)24(26)27/h1-7,12H,8-11H2
InChIKeyGAJKCGFSFQYWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes90 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone – Compound Class, Physicochemical Profile, and Procurement Context


(2-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE (MW 379.34 g/mol, C₁₈H₁₆F₃N₃O₃, InChI Key: GAJKCGFSFQYWRB-UHFFFAOYSA-N) is a synthetic small molecule belonging to the benzoylpiperazine class, characterized by an ortho-nitrophenyl carbonyl group coupled to an N-(3-trifluoromethylphenyl)piperazine moiety . It is commercially available as a screening compound (e.g., ChemDiv catalog ID Y032-1773) with defined physicochemical properties including computed logP of 3.12 and polar surface area of 53.2 Ų . The compound's architecture—combining a hydrogen-bond-accepting nitro group, a lipophilic trifluoromethyl substituent, and a basic piperazine core—positions it within a chemical space explored for enzyme inhibition, receptor modulation, and as a synthetic building block for further derivatization [1]. Its achiral nature and moderate molecular weight make it suitable for hit-finding libraries and medicinal chemistry optimization campaigns [1].

Why (2-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone Cannot Be Replaced by Positional Isomers or Linker Analogs


Compounds within the nitrophenyl-trifluoromethylphenyl-piperazine family are not interchangeable due to three interdependent structural determinants: (i) the regiochemistry of the nitro group on the benzoyl ring, (ii) the length and flexibility of the carbonyl linker connecting the piperazine to the nitrophenyl group, and (iii) the substitution pattern on the trifluoromethylphenyl ring. Published structure-activity relationship (SAR) data demonstrate that moving the nitro substituent from the ortho (2-) to the para (4-) position alters enzyme inhibitory potency by approximately 3.8-fold (ΔpIC₅₀ ≈ 0.58) [1]. Similarly, extending the methanone linker to a propanone spacer, as in the COMT inhibitor BIA 3-335, completely redirects the target selectivity profile from one enzyme class to another [2]. These structural variations produce quantifiably different biological outcomes, meaning that procurement of a regioisomer or linker analog cannot substitute for the specific compound without compromising experimental reproducibility [1][2].

Quantitative Differentiation Evidence for (2-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone vs Closest Analogs


Nitro Group Regiochemistry: Ortho (2-NO₂) vs Para (4-NO₂) vs Meta (3-NO₂) Positional Isomers Yield Quantifiably Different Inhibitory Potency

In a published enzyme inhibition SAR study, compounds bearing an ortho (2-nitrophenyl) substituent on the piperazine scaffold exhibited a pIC₅₀ of 5.27 (IC₅₀ ≈ 5.37 μM). The para (4-nitrophenyl) regioisomer was markedly more potent with a pIC₅₀ of 5.85 (IC₅₀ ≈ 1.41 μM), representing a ~3.8-fold potency gain. The meta (3-nitrophenyl) analog achieved a pIC₅₀ of 6.17 (IC₅₀ ≈ 0.68 μM) in the -NH- linker series [1]. These data establish that nitro positional isomerism is not a minor structural perturbation but a key driver of biological activity, with the ortho-nitro configuration conferring a distinct activity signature relative to other regioisomers [1].

Structure-activity relationship nitro positional isomer enzyme inhibition

Carbonyl Linker Length: Methanone (1-Carbon) vs Propanone (3-Carbon) Scaffolds Exhibit Divergent Target Selectivity Profiles

The target compound features a direct methanone (1-carbonyl) bridge between the piperazine and the 2-nitrophenyl group. The structurally related compound BIA 3-335 (1-(3,4-dihydroxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one) employs a 3-carbon propanone linker with an additional catechol hydroxylation pattern. BIA 3-335 is a potent, reversible, tight-binding inhibitor of catechol-O-methyltransferase (COMT) with a Kᵢ of 6.0 ± 1.6 nM [1]. The target compound's shorter, more rigid methanone linker constrains the nitrophenyl group into a different conformational space and eliminates the catechol hydroxyls, resulting in a structurally distinct pharmacophore that is not expected to engage COMT with comparable affinity [1][2].

Linker SAR target selectivity COMT inhibition

Physicochemical Differentiation: Computed logP, logD, and Polar Surface Area Define the Compound's Drug-Likeness Window Relative to Close Analogs

The target compound possesses experimentally validated computed physicochemical properties: logP = 3.12, logD = 3.12 (at physiological pH), logSw = -3.78, and topological polar surface area (TPSA) = 53.2 Ų, as cataloged by ChemDiv . The closely related (3-methyl-2-nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone analog (CAS 600128-87-8) has a higher molecular weight (MW 393.4 vs 379.3) and increased logP due to the additional methyl substituent, pushing it closer to the upper boundary of Lipinski-compliant lipophilicity (logP >3.5) . The (5-chloro-2-nitrophenyl) analog (MW 413.8) introduces a halogen atom that further increases lipophilicity and molecular weight, altering both permeability and metabolic stability predictions .

Drug-likeness lipophilicity polar surface area

2-Nitrophenyl Scaffold Confers a Characteristic 5-HT₂A/D₂ Receptor Binding Ratio Profile Relevant to CNS Target Engagement

A series of N-(2-nitrophenyl)piperazine derivatives bearing benzimidazole heteroaryl groups were evaluated for binding affinity at rat dopamine D₂, serotonin 5-HT₂A, and α₁-adrenergic receptors. All compounds in the series exhibited a 5-HT₂A/D₂ binding ratio >1 (expressed as pKᵢ values), a hallmark of atypical antipsychotic pharmacology. Compound 7c (4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole) demonstrated higher binding affinities across all three receptor classes than the reference drug clozapine [1]. While the target compound lacks the benzimidazole extension, the 2-nitrophenylpiperazine core is the conserved pharmacophoric element underlying this receptor binding profile, distinguishing it from 3-nitrophenyl or 4-nitrophenyl congeners that were not evaluated in this study [1].

Dopamine receptors serotonin receptors atypical antipsychotic profile

The Ortho-Nitro Group Serves as a Regioselective Synthetic Handle for Amine Derivatization Not Available to Meta- or Para-Nitro Isomers

The ortho-nitro group on the benzoyl ring can be selectively reduced to a primary amine (2-aminophenyl) under catalytic hydrogenation or mild reducing conditions (e.g., Pd/C, H₂; or SnCl₂/HCl), generating a nucleophilic handle for amide coupling, sulfonamide formation, or diazotization chemistry. Published SAR data confirm that the 2-aminophenyl analog (compound 6a) retains measurable enzyme inhibitory activity (pIC₅₀ = 5.07) compared to the 2-nitrophenyl progenitor (pIC₅₀ = 5.27), demonstrating that the reduction product is biologically competent [1]. By contrast, the 3-nitro and 4-nitro regioisomers generate amino derivatives with divergent activity profiles (4-aminophenyl: pIC₅₀ = 5.32; 3-aminophenyl: pIC₅₀ = 4.85), indicating that the ortho relationship between the carbonyl and the reducible nitro group creates a unique synthetic trajectory not reproducible with other regioisomers [1].

Synthetic intermediate nitro reduction ortho effect

Preferred Application Scenarios for Procurement of (2-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone


Screening Library Enrichment for CNS Receptor Polypharmacology Profiling

The compound's 2-nitrophenylpiperazine core is associated with a 5-HT₂A/D₂ receptor binding ratio >1 (pKᵢ), a profile linked to atypical antipsychotic pharmacology [1]. Procurement is warranted for CNS-focused screening libraries where receptor binding fingerprinting across dopaminergic and serotonergic targets is prioritized. The 3-nitro and 4-nitro regioisomers have not been validated in the same receptor panel and cannot be assumed to replicate this polypharmacology signature [1].

Medicinal Chemistry Hit Expansion via Ortho-Nitro Reduction to 2-Aminobenzoyl Derivatives

The ortho-nitro group enables selective reduction to a 2-aminophenyl derivative (pIC₅₀ = 5.07, retaining 63% of parent compound activity), providing a synthetic entry point for amide library generation, biotinylation, or fluorescent probe conjugation [2]. This synthetic trajectory is geometrically unique to the ortho isomer and is not accessible from the meta- or para-nitro analogs due to different spatial relationships between the amine and the carbonyl group [2].

Enzyme Inhibition SAR Studies Comparing Nitro Positional Isomer Series

Published SAR data demonstrate that nitro positional isomerism produces quantifiable differences in enzyme inhibition (2-NO₂: pIC₅₀ = 5.27; 4-NO₂: pIC₅₀ = 5.85; Δ = 0.58 log units) [2]. Procurement of the complete set of ortho-, meta-, and para-nitro regioisomers enables rigorous SAR exploration to determine which nitro geometry optimally complements a given enzyme active site. The target compound serves as the ortho-nitro reference point in such comparative studies [2].

Physicochemical Property Benchmarking in Drug-Likeness Optimization Programs

With computed logP = 3.12, TPSA = 53.2 Ų, and MW = 379.34, the compound occupies a favorable drug-likeness window . Procurement is appropriate for studies benchmarking how incremental structural modifications (e.g., methyl addition, halogenation) shift lipophilicity and polar surface area, using the parent compound as a reference point for property-based lead optimization .

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